1H-Indene-1,3(2H)-dione, 2-(phenylthio)-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-(phenylthio)- is a heterocyclic compound with a unique structure that includes an indene core substituted with a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- typically involves the reaction of indene derivatives with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution on the indene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Catalysts may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles such as halogens, nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(phenylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The indene core may interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione: Lacks the phenylthio group, making it less versatile in terms of functionalization.
2-Benzylidene-1H-indene-1,3(2H)-dione: Contains a benzylidene group instead of a phenylthio group, leading to different reactivity and applications.
Uniqueness: 1H-Indene-1,3(2H)-dione, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
35662-09-0 |
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Molecular Formula |
C15H10O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-phenylsulfanylindene-1,3-dione |
InChI |
InChI=1S/C15H10O2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9,15H |
InChI Key |
JEIMRKCDSAFPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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